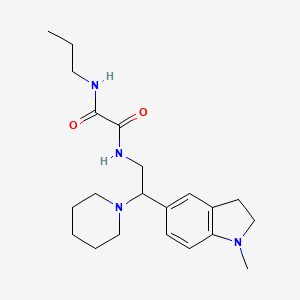

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide

CAS No.: 921893-46-1

Cat. No.: VC5136040

Molecular Formula: C21H32N4O2

Molecular Weight: 372.513

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921893-46-1 |

|---|---|

| Molecular Formula | C21H32N4O2 |

| Molecular Weight | 372.513 |

| IUPAC Name | N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-propyloxamide |

| Standard InChI | InChI=1S/C21H32N4O2/c1-3-10-22-20(26)21(27)23-15-19(25-11-5-4-6-12-25)16-7-8-18-17(14-16)9-13-24(18)2/h7-8,14,19H,3-6,9-13,15H2,1-2H3,(H,22,26)(H,23,27) |

| Standard InChI Key | HXLNPMHIMXMWIA-UHFFFAOYSA-N |

| SMILES | CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3 |

Introduction

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide is a synthetic organic compound classified as an oxalamide. It features a complex structure that includes an indoline moiety, a piperidine ring, and an oxalamide functional group. The molecular formula for this compound is C20H30N4O2, with a molecular weight of approximately 358.486 g/mol. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as a probe for biological processes.

Synthesis of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide typically involves several key steps:

-

Initial Reaction: The process often begins with the reaction of an appropriate indole derivative with a piperidine moiety to form a key intermediate.

-

Formation of Oxalamide: This intermediate is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the final oxalamide compound.

-

Purification: Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the purity of the synthesized product.

Potential Applications

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders. Its structural components, including the indoline and piperidine moieties, contribute to its unique biological activities and potential therapeutic roles.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide | C20H30N4O2 | 358.486 | Indoline, Piperidine, Propyloxalamide |

| N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(m-tolyl)oxalamide | C20H30N4O2 | 358.486 | Indoline, Piperidine, m-Tolyloxalamide |

| N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | - | 398.5 | Cyclohexyl, Indoline, Pyrrolidine |

Future Research Directions

Further research is required to elucidate the specific biological mechanisms and therapeutic potentials of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide. This includes in vitro and in vivo studies to assess its efficacy and safety in various disease models. Interaction studies with biological systems will be crucial for understanding its potential therapeutic roles and mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume